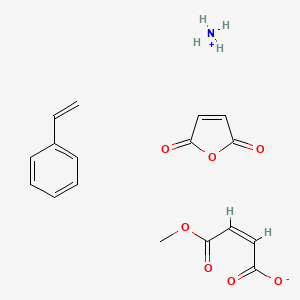
azanium;furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoate;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is a complex polymeric compound. It is formed by the polymerization of 2-butenedioic acid (2Z)-, monomethyl ester with ethenylbenzene and 2,5-furandione, followed by the addition of ammonium salt. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt typically involves the following steps:
Polymerization: The polymerization process involves the reaction of 2-butenedioic acid (2Z)-, monomethyl ester with ethenylbenzene and 2,5-furandione. This reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.
Addition of Ammonium Salt: After the polymerization, ammonium salt is added to the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of catalysts and other additives may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require the presence of catalysts and specific reaction conditions, such as temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione
- 2-Butenedioic acid (Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, sodium salt
Uniqueness
Compared to similar compounds, 2-Butenedioic acid (2Z)-, monomethyl ester, polymer with ethenylbenzene and 2,5-furandione, ammonium salt exhibits unique properties due to the presence of the ammonium salt. This addition enhances the compound’s stability and solubility, making it more suitable for certain applications .
Propiedades
Número CAS |
34828-50-7 |
|---|---|
Fórmula molecular |
C17H19NO7 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
azanium;furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H6O4.C4H2O3.H3N/c1-2-8-6-4-3-5-7-8;1-9-5(8)3-2-4(6)7;5-3-1-2-4(6)7-3;/h2-7H,1H2;2-3H,1H3,(H,6,7);1-2H;1H3/b;3-2-;; |
Clave InChI |
CBVUMGMCQGQDGS-IHFQCQFOSA-N |
SMILES isomérico |
COC(=O)/C=C\C(=O)[O-].C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[NH4+] |
SMILES canónico |
COC(=O)C=CC(=O)[O-].C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[NH4+] |
Números CAS relacionados |
34828-50-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
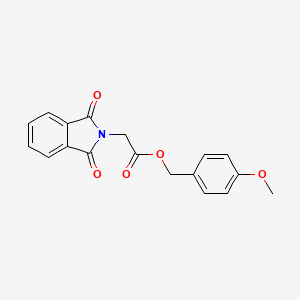
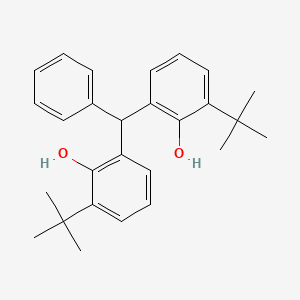
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
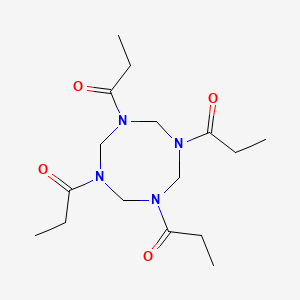
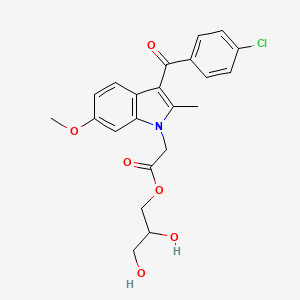
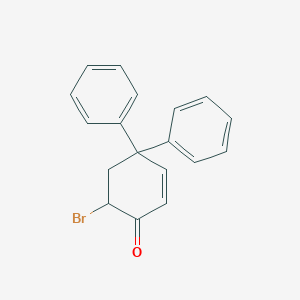
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
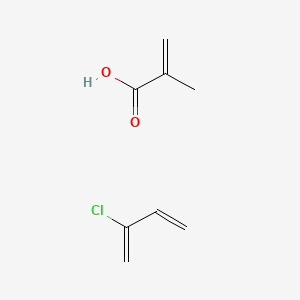
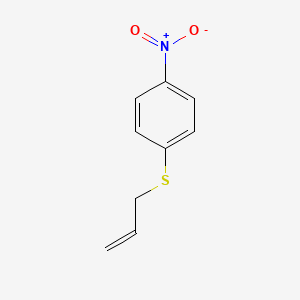
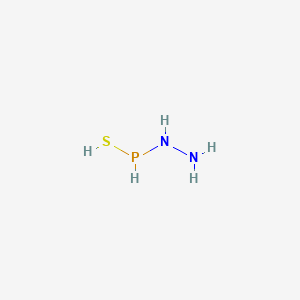

![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)

